(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one
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Overview
Description
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and crotonaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide.
Reaction Mechanism: The reaction proceeds through an aldol condensation mechanism, where the enolate ion of 4-hydroxyacetophenone reacts with crotonaldehyde to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature and pressure.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automation: Automated systems are used to monitor and control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Scientific Research Applications
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Effects: The compound’s effects are mediated through its ability to bind to and alter the activity of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-Hydroxyphenyl)-3-buten-2-one: Similar structure but lacks the acetyloxy group.
(E)-4-(4-Methoxyphenyl)-3-buten-2-one: Contains a methoxy group instead of an acetyloxy group.
(E)-4-(4-Chlorophenyl)-3-buten-2-one: Contains a chlorine atom instead of an acetyloxy group.
Uniqueness
(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
27297-83-2 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[4-[(E)-3-oxobut-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+ |
InChI Key |
JFNKSNPDSGPDLG-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
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